molecular formula C37H46O9Si B12080490 Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside

Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside

Cat. No.: B12080490
M. Wt: 662.8 g/mol
InChI Key: RALYOFHHSKCHRY-UHFFFAOYSA-N
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Description

Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a galactopyranoside ring, which is modified with triisopropylsilyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside typically involves multiple steps, including the protection of hydroxyl groups, selective silylation, and benzoylation. The general synthetic route can be outlined as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside ring are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Selective Silylation: The protected galactopyranoside is then subjected to silylation using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. This step selectively introduces the triisopropylsilyl group at the 6-O position.

    Benzoylation: The remaining hydroxyl groups are benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces benzoyl groups at the 2, 3, and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the galactopyranoside ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the galactopyranoside ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.

    Biology: Employed in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify hydroxyl groups on the galactopyranoside ring, which can influence various biochemical processes. The triisopropylsilyl and benzoyl groups play a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
  • Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-mannopyranoside

Uniqueness

Methyl-6-O-(triisopropylsilyl)-2,3,4-tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of benzoyl groups, which provide distinct chemical properties and reactivity compared to similar compounds with pivaloyl groups. The benzoyl groups enhance the compound’s stability and make it suitable for specific applications in organic synthesis and biochemical research.

Properties

Molecular Formula

C37H46O9Si

Molecular Weight

662.8 g/mol

IUPAC Name

[4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate

InChI

InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3

InChI Key

RALYOFHHSKCHRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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